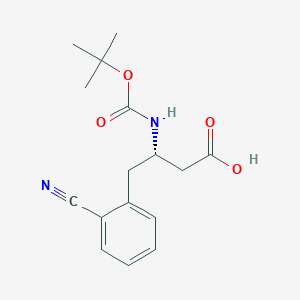

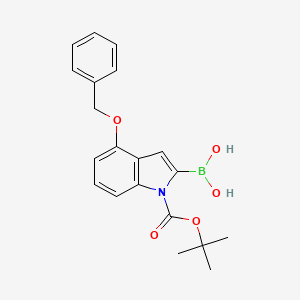

![molecular formula C10H13N5O2 B1272443 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate CAS No. 85599-38-8](/img/structure/B1272443.png)

3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

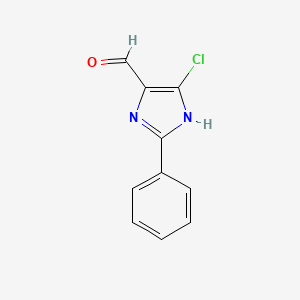

The compound 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological activities. The core structure of this family is characterized by a fusion of triazole and pyrimidine rings, which can be further modified to yield various derivatives with potential biological applications.

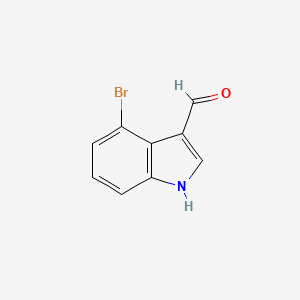

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through multi-component condensation reactions. For instance, a three-component condensation of 3-amino-1,2,4-triazole with carbonyl compounds has been reported to yield 1,2,4-triazolo[1,5-a]pyrimidines . Similarly, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate in acetic acid leads to the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones . These methods demonstrate the versatility of the 1,2,4-triazole moiety in forming complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of triazolo[1,5-a]pyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 5-phenyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]benzo[h]quinazoline was determined by X-ray structural investigation . Additionally, the tautomeric forms of 3-amino[1,2,4]triazolo[4,3-a]pyrimidin-5-one were investigated using DFT and QTAIM methods, providing insights into the stability and intramolecular hydrogen bonding of these compounds .

Chemical Reactions Analysis

The reactivity of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold allows for further chemical transformations. For instance, the synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles involves a one-pot reaction with malononitrile and aryl aldehydes . Another study describes a three-component cyclocondensation reaction using 3-aminotriazole, aldehydes, and ketene N,S-acetal to create new triazolo[1,5-a]pyrimidine scaffolds . These reactions highlight the potential for generating a diverse array of derivatives from the triazolo[1,5-a]pyrimidine core.

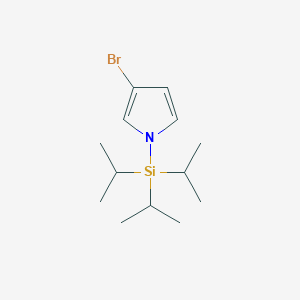

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the compound 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can affect its solubility, stability, and reactivity . These interactions are crucial for understanding the behavior of these compounds in various environments and could be relevant for the design of new materials or drugs.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is synthesized through heterocyclization processes, demonstrating the chemical reactivity of the triazolopyrimidine ring. Studies show the formation of various triazolopyrimidine derivatives, emphasizing the flexibility of this structure in creating diverse compounds (Vas’kevich et al., 2006).

- Research has explored the synthesis of novel pyrimidine derivatives containing the triazolopyrimidine ring, highlighting its utility in creating complex molecular structures (Lahmidi et al., 2019).

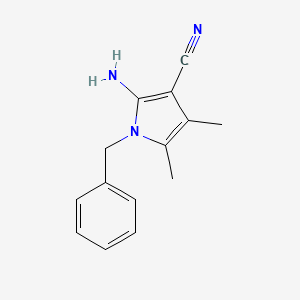

Potential Biological Activities

- Some derivatives of triazolopyrimidine have been investigated for their antibacterial activities, demonstrating the biological relevance of this class of compounds (Lahmidi et al., 2019).

- Other studies have found that certain triazolopyrimidine compounds exhibit moderate effects against bacterial and fungal species, indicating potential applications in antimicrobial therapies (Abdel‐Aziz et al., 2008).

Advanced Applications

- The flexibility of triazolopyrimidines in synthesizing polycondensed heterocycles suggests their use in developing new materials or complex organic molecules (Chernyshev et al., 2014).

- They have also been used as synthons in the preparation of various heterocycles, revealing their importance in synthetic chemistry and drug discovery (Werbel et al., 1990).

Safety and Hazards

Orientations Futures

The future directions for research on “3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate” and related compounds could include further exploration of their potential biological activities, such as their potential as cAMP PDE inhibitors . Additionally, more research is needed to elucidate the specific synthesis methods and chemical reactions of this compound.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have been reported to inhibit their targets by binding to the active site, preventing the target from performing its function .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The inhibition of cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .

Propriétés

IUPAC Name |

3-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-8-5-12-10-13-9(11)14-15(10)6-8/h5-6H,2-4H2,1H3,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRIDGPJTJZUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCC1=CN2C(=NC(=N2)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377112 |

Source

|

| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85599-38-8 |

Source

|

| Record name | 3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)